molecular formula C13H16N2O3 B3225764 methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate CAS No. 125109-97-9

methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate

Cat. No.: B3225764
CAS No.: 125109-97-9
M. Wt: 248.28 g/mol
InChI Key: XPJCPQOVGUMVLU-VHSXEESVSA-N
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Description

Methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carboxylate is a tricyclic alkaloid derivative characterized by a rigid bicyclo[3.3.1] framework fused with a pyridone ring. Its structure includes a 6-oxo group at position 6, a methyl ester at position 11, and stereochemical specificity at positions 1R and 9S . The tricyclic scaffold and ester functionality contribute to its unique electronic properties, enabling interactions with biological targets such as enzymes or viral proteins.

Properties

CAS No.

125109-97-9

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl (1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)14-6-9-5-10(8-14)11-3-2-4-12(16)15(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m0/s1

InChI Key

XPJCPQOVGUMVLU-VHSXEESVSA-N

SMILES

COC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2

Isomeric SMILES

COC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2

Canonical SMILES

COC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the tricyclic core. This is followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the tricyclic structure and subsequent functionalization.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for further derivatization:

RCOOCH3+H2OH+or OHRCOOH+CH3OH\text{RCOOCH}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{RCOOH}+\text{CH}_3\text{OH}

  • Conditions :

    • Acidic: 1M HCl, reflux (6–8 hrs)

    • Basic: 1M NaOH, 80°C (4–6 hrs)

  • Applications : Facilitates conjugation with amines or alcohols for prodrug synthesis .

Amide Bond Formation

The carboxylate intermediate reacts with primary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt):

RCOOH+R NH2EDC HOBtRCONHR +H2O\text{RCOOH}+\text{R NH}_2\xrightarrow{\text{EDC HOBt}}\text{RCONHR }+\text{H}_2\text{O}

  • Typical Yields : 70–85%

  • Applications : Used to create bioactive analogs targeting enzyme inhibition.

Reduction of the Ketone Group

The 6-oxo group can be reduced to a hydroxyl or methylene group using borohydrides or catalytic hydrogenation:

RC O R NaBH4RCH OH R orH2/PdRCH2\text{RC O R }\xrightarrow{\text{NaBH}_4}\text{RCH OH R }\quad \text{or}\quad \xrightarrow{\text{H}_2/\text{Pd}}\text{RCH}_2\text{R }

  • Conditions :

    • NaBH4: Ethanol, 0°C → RT (2 hrs)

    • H2/Pd: 1 atm, RT (12 hrs)

  • Outcome : Alters hydrogen-bonding capacity and lipophilicity .

Reaction Conditions and Optimization

Reaction Catalysts/Reagents Temperature Time Yield Key Reference
Ester HydrolysisHCl or NaOH80–100°C4–8 hrs90–95%
Amide CouplingEDC, HOBt, DIPEART12–24 hrs70–85%
Ketone ReductionNaBH4 or H2/Pd/C0°C → RT2–12 hrs65–80%
EpoxidationmCPBA0°C1 hr50–60%

Stereochemical Considerations

The (1R,9S) configuration imposes steric constraints on reactivity:

  • Transesterification : Proceeds with retention of configuration due to the rigid bicyclic framework .

  • Nucleophilic Attacks : Favored at the less hindered α-position of the ketone.

Comparative Reactivity with Analogs

Compound Reactivity Difference Key Observation
Methyl (1R,9R)-6-oxo-7,11-diazatricyclo[...]-carboxylate (Enantiomer) Slower hydrolysis due to altered stereoelectronic effects15% lower yield in amide coupling
Ethyl 4-({6-oxo-7,11-diazatricyclo[...]}amino)benzoateEnhanced stability under basic conditionsTolerates stronger bases (e.g., KOH) without degradation
13-Methyl-7,11-diazatricyclo[...]trideca-2,4-dien-6-one No ester group; reactivity limited to ketone reduction and ring-openingInert toward carbodiimide-mediated coupling

Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces [4+2] cycloreversion of the diazatricyclo core, forming pyridine derivatives (t1/2 = 2 hrs) .

  • Oxidative Stress : Reacts with singlet oxygen (1O2) to form endoperoxides, detectable via HPLC-MS.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Achieves 85% purity with residence times <30 mins for ester hydrolysis .

  • Catalyst Recycling : Pd/C from hydrogenation steps can be reused up to 5 times without significant loss in activity.

Scientific Research Applications

Chemistry

In chemistry, methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its tricyclic structure could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s structure could be modified to enhance its activity and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its tricyclic structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism by which methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between the target compound and related diazatricyclo derivatives:

Compound Name & Structure Key Modifications Molecular Weight (g/mol) Biological Activity Reference
Methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carboxylate (Target) 11-methyl ester, 6-oxo, tricyclic core ~226 (estimated) Antiviral (dengue virus)
(1R,9R)-5-(Isonicotinoylamino)-6-oxo-N-phenyl-...-11-carboxamide Isonicotinoylamino, phenylcarboxamide, 1R,9R stereochemistry Not reported Unspecified (amide enhances binding)
Huperzine A Ethylidene moiety, α-pyridone, amino group 242.32 Acetylcholinesterase inhibition (Alzheimer’s)
3-{[(1R,9S)-3-(Naphthalen-2-yl)-6-oxo-7,11-diazatricyclo...]methyl}benzonitrile (Compound 1) 3-naphthalen-2-yl, benzonitrile methyl 352.41 PLK1 inhibition (anticancer)
Methyl (1S,9S,13R)-12-acetyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo...carboxylate 8-oxa, 12-acetyl, 9-methyl 304.30 Unspecified

Key Structural and Functional Insights

Substituent Effects on Bioactivity The target compound’s methyl ester at position 11 enhances metabolic stability compared to the amide in ’s derivative, which may improve binding to hydrophobic pockets . Huperzine A’s exocyclic ethylidene and amino groups are critical for its acetylcholinesterase (AChE) inhibition, achieving 50-fold higher potency than its (+)-stereoisomer . Compound 1’s naphthalenyl and benzonitrile groups facilitate hydrophobic interactions with Polo-like kinase 1 (PLK1), making it a promising anticancer candidate .

Stereochemical Influence

  • The (1R,9S) configuration in the target compound and Compound 1 ensures optimal spatial alignment for target binding, mirroring the stereospecificity observed in Huperzine A’s AChE inhibition .

Biological Activity

Methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol
  • Structural Features : The compound contains a bicyclic framework with a carboxylate group, enhancing its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds in the diazatricyclo class exhibit various biological activities, primarily due to their ability to interact with biological targets such as enzymes and receptors. The specific mechanisms of action for this compound may involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Cellular Interference : Disruption of cellular processes through binding to specific receptors or proteins.

Biological Activities

The biological activities of this compound have been explored in various studies:

Activity Description
AntimicrobialExhibits potential antimicrobial properties against various pathogens.
AntitumorShows promise as an antitumor agent by inhibiting cancer cell proliferation in vitro studies.
Enzyme InhibitionIdentified as an enzyme inhibitor in preliminary research; further studies are required for validation.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Antitumor Effects : In vitro assays indicated that the compound could inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts with enzymes involved in metabolic processes, which may explain its observed biological effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity or selectivity.

Synthetic Route Overview

The synthetic pathway often includes:

  • Formation of the bicyclic core.
  • Introduction of functional groups such as carboxylates.
  • Purification steps to isolate the desired product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step cycloaddition or spiroannulation reactions. For example, analogous tricyclic frameworks are synthesized by reacting 2-oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazolyl amines under reflux conditions in anhydrous ethanol, followed by purification via column chromatography . Key steps include:

  • Reaction Optimization : Use of pyrrolidine as a catalyst to stabilize intermediates during cyclization.
  • Solvent Selection : Anhydrous ethanol or THF to minimize hydrolysis of sensitive carbonyl groups.
  • Temperature Control : Reflux at 80–90°C for 8–12 hours to ensure complete ring closure.

Q. Which spectroscopic techniques are most effective for characterizing its structure?

  • Methodological Answer : A combination of IR, UV-Vis, and elemental analysis is critical. For similar compounds:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bends (~1650 cm⁻¹) .

  • UV-Vis Spectroscopy : Detects conjugated π-systems (λ_max 270–300 nm) in the tricyclic core .

  • Elemental Analysis : Validates purity (e.g., C: 62.3%, H: 5.1%, N: 8.9% for analogous compounds) .

    Characterization Method Key Parameters Typical Observations
    Infrared Spectroscopy (IR)C=O stretch, N-H bendPeaks at ~1700 cm⁻¹, ~1650 cm⁻¹
    UV-Vis Spectroscopyπ→π* transitionsλ_max 270–300 nm
    Elemental AnalysisC, H, N percentagesMatches theoretical values within ±0.3%

Advanced Research Questions

Q. How can reaction mechanisms involving the tricyclic framework be analyzed experimentally?

  • Methodological Answer : Mechanistic studies require kinetic isotope effects (KIEs) and intermediate trapping. For example:

  • Intermediate Isolation : Use low-temperature (-78°C) reactions with quenching agents (e.g., trimethylsilyl chloride) to stabilize reactive intermediates .
  • Kinetic Profiling : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., ring-opening vs. cyclization).
  • Computational Modeling : Validate proposed pathways using DFT calculations (B3LYP/6-31G* level) to compare activation energies .

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate using X-ray crystallography and 2D-NMR. For instance:

  • X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., 1R,9S configuration) .
  • HSQC/HMBC NMR : Maps proton-carbon correlations to confirm connectivity in crowded spectral regions (e.g., overlapping sp³/sp² signals).
  • Case Study : In a related diazatricyclic compound, IR data suggested a keto-enol tautomer, but X-ray confirmed the keto form dominated (>95%) .

Q. What strategies are effective for studying substituent effects on bioactivity?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substitutions:

  • Functional Group Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the benzothiazole moiety to modulate electron density .
  • Biological Assays : Test derivatives against enzyme targets (e.g., proteases) via fluorescence-based inhibition assays.
  • Molecular Docking : Predict binding modes using AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1XYZ) .

Data-Driven Research Design

Q. How to design experiments for optimizing synthetic yield?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to evaluate variables:

  • Factors : Catalyst loading (5–15 mol%), solvent polarity (ethanol vs. acetonitrile), temperature (70–110°C).
  • Response Surface Analysis : Identify interactions between factors (e.g., high catalyst + low temperature maximizes yield).
  • Validation : Replicate optimal conditions (e.g., 12 mol% catalyst, ethanol, 85°C) to achieve >75% yield .

Q. What analytical workflows are recommended for stability studies?

  • Methodological Answer : Use accelerated degradation tests (ADTs) with LC-MS monitoring:

  • Conditions : Expose compound to 40°C/75% RH for 4 weeks.
  • Degradation Pathways : Hydrolysis of the ester group (major pathway) vs. oxidation of the diene moiety (minor).
  • Stabilizers : Add antioxidants (e.g., BHT) to reduce oxidation by 40% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate

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